Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Overview

Description

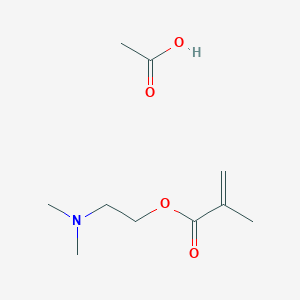

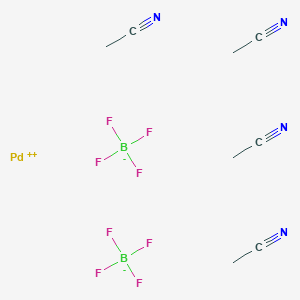

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a chemical compound with the molecular formula C8H12B2F8N4Pd . It is a stronger Lewis acid and acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .

Synthesis Analysis

This compound participates in the preparation of a 2:1 complex [Pd (1,2-bis (2′-pyridylethynyl)benzene) 2 ] (BF 4) 2, by Sonogashira cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12B2F8N4Pd .Chemical Reactions Analysis

This compound is involved in various types of reactions due to its role as the metal source because of its weakly coordinated acetonitrile ligands . It is used as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 444.24 . The melting point is 230 °C (dec.) (lit.) .Scientific Research Applications

Self-Assembly in Supramolecular Structures Tetrakis(acetonitrile)palladium(II) tetrafluoroborate plays a crucial role in the self-assembly of supramolecular structures. For instance, when combined with certain dinuclear ruthenium(II) complexes, it rapidly forms a [Pd2L4] 20+ cage, as demonstrated by Shen et al. (2017) through high-resolution electrospray mass spectrometry and NMR spectroscopy (Shen et al., 2017).

Catalysis in Organic Synthesis This compound is also significant in organic synthesis. Xu et al. (2015) showed that it can be used in palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate using acetonitrile, offering a safer alternative to traditional methods involving toxic CuCN (Xu et al., 2015).

Formation of Unique Complexes Hu et al. (2002) reported the formation of a unique 2:1 complex with a trans-chelating bis-pyridine ligand when treated with this compound, highlighting its role in creating structurally diverse complexes (Hu et al., 2002).

Hydrolysis and Structural Analysis Another significant application is in the hydrolysis of Pd(II)-bound acetonitrile. Borriello et al. (2005) studied the hydrolysis of coordinated acetonitrile in a palladium(II) complex, leading to the formation of a dinuclear palladium(II) species (Borriello et al., 2005).

Polymerization Catalyst In the field of polymer science, Wain et al. (2005) demonstrated the use of this compound as a catalyst in the gas-phase polymerization of styrene vapor, highlighting its role in polymer production (Wain et al., 2005).

Activation of Thermal Reactions In energy-related applications, Cacciarini et al. (2017) found that copper(I) tetrakis(acetonitrile) activates the thermal ring-closure reaction of vinylheptafulvene isomers, releasing energy upon request (Cacciarini et al., 2017).

Safety and Hazards

This compound is toxic if inhaled and harmful if swallowed or in contact with skin . It is classified as Acute Tox. 4 Inhalation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety advice is to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, also known as MFCD00043297, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to lower the activation energy and speed up the reaction without being consumed in the process .

Mode of Action

The compound acts as a Lewis acid, accepting electron pairs from other molecules . It interacts with its targets by forming coordinate covalent bonds, which facilitates the breaking and forming of other bonds in the reactants . This leads to the conversion of reactants to products .

Biochemical Pathways

This compound is involved in various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The result of the compound’s action is the successful completion of the chemical reaction it catalyzes. This leads to the formation of the desired product from the reactants . At the molecular level, this involves the breaking and forming of chemical bonds . At the cellular level, if used in biological systems, it could lead to the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under an inert atmosphere . It is also soluble in water, which can influence its behavior in aqueous reaction mixtures . Temperature can affect the rate of the reactions it catalyzes .

properties

IUPAC Name |

acetonitrile;palladium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRPVUMBTVUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12B2F8N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21797-13-7 | |

| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Tetrakis(acetonitrile)palladium(II) tetrafluoroborate a suitable catalyst for polymerization reactions?

A1: this compound demonstrates efficacy as a catalyst for polymerization reactions, particularly in the context of styrene vapor polymerization. Research indicates that this compound can be effectively deposited as a thin film, enabling its use in heterogeneous catalysis []. The deposited film seemingly functions as a single-site catalyst, contributing to the production of polymers with a narrow molecular weight distribution, suggesting a controlled polymerization process [].

Q2: How does the structure of this compound influence its catalytic activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for this compound, it highlights its role in forming a 2:1 complex with the trans-chelating ligand 1,2-bis(2‘-pyridylethynyl)benzene []. This suggests that the compound's structure allows for coordination with specific ligands, potentially influencing its reactivity and catalytic properties. Further research focusing on structural modifications and their impact on activity would be beneficial.

Q3: What are the advantages of using a gas-phase polymerization technique with this compound?

A3: Utilizing gas-phase polymerization with a this compound thin film catalyst offers several advantages []. The technique allows for in situ monitoring of both catalyst deposition and polymer growth kinetics using tools like quartz crystal microbalances (QCM) []. This real-time monitoring capability provides valuable insights into the polymerization process. Additionally, the research indicates that the entire catalyst film participates in the polymerization, not just the surface, potentially leading to efficient monomer conversion [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.